Cas no 1805984-33-1 (Ethyl 3-cyano-2-(difluoromethyl)-5-(trifluoromethyl)pyridine-6-carboxylate)

Ethyl 3-cyano-2-(difluoromethyl)-5-(trifluoromethyl)pyridine-6-carboxylate 化学的及び物理的性質
名前と識別子
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- Ethyl 3-cyano-2-(difluoromethyl)-5-(trifluoromethyl)pyridine-6-carboxylate
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- インチ: 1S/C11H7F5N2O2/c1-2-20-10(19)8-6(11(14,15)16)3-5(4-17)7(18-8)9(12)13/h3,9H,2H2,1H3
- InChIKey: RNJIDRZKFDAKOC-UHFFFAOYSA-N
- ほほえんだ: FC(C1=CC(C#N)=C(C(F)F)N=C1C(=O)OCC)(F)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 9
- 重原子数: 20
- 回転可能化学結合数: 4
- 複雑さ: 403
- 疎水性パラメータ計算基準値(XlogP): 2.7
- トポロジー分子極性表面積: 63
Ethyl 3-cyano-2-(difluoromethyl)-5-(trifluoromethyl)pyridine-6-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029037391-1g |
Ethyl 3-cyano-2-(difluoromethyl)-5-(trifluoromethyl)pyridine-6-carboxylate |
1805984-33-1 | 95% | 1g |
$2,895.00 | 2022-04-01 | |
Alichem | A029037391-250mg |
Ethyl 3-cyano-2-(difluoromethyl)-5-(trifluoromethyl)pyridine-6-carboxylate |
1805984-33-1 | 95% | 250mg |
$1,058.40 | 2022-04-01 | |
Alichem | A029037391-500mg |
Ethyl 3-cyano-2-(difluoromethyl)-5-(trifluoromethyl)pyridine-6-carboxylate |
1805984-33-1 | 95% | 500mg |
$1,769.25 | 2022-04-01 |
Ethyl 3-cyano-2-(difluoromethyl)-5-(trifluoromethyl)pyridine-6-carboxylate 関連文献
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Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
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2. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
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Miae Park,Donghak Jang,Soon Young Kim,Jong-In Hong New J. Chem., 2012,36, 1145-1148
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Meng Wang,Haofu Huang,Zhengchu Zhang,Shou-Jun Xiao Nanoscale, 2016,8, 18870-18875
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Christopher R. Driscoll,Brodie L. Reid,Matthew J. McIldowie,Sara Muzzioli,Gareth L. Nealon,Brian W. Skelton,Stefano Stagni,David H. Brown,Massimiliano Massi,Mark I. Ogden Chem. Commun., 2011,47, 3876-3878
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Samir Kumar Sarkar,Pakkirisamy Thilagar Chem. Commun., 2013,49, 8558-8560
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Fan Wang,Kai Li,Jingjing Li,Lawrence M. Wolf,Kai Liu,Hongjie Zhang Nanoscale, 2019,11, 16658-16666
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Lucia Battistini,Paola Burreddu,Paola Carta,Gloria Rassu,Luciana Auzzas,Claudio Curti,Franca Zanardi,Elena M. V. Araldi,Carlo Scolastico,Giovanni Casiraghi Org. Biomol. Chem., 2009,7, 4924-4935
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Jing Liu,Yuan-Qiang Sun,Hongxing Zhang,Yingying Huo,Yawei Shi,Heping Shi,Wei Guo RSC Adv., 2014,4, 64542-64550
Ethyl 3-cyano-2-(difluoromethyl)-5-(trifluoromethyl)pyridine-6-carboxylateに関する追加情報
Research Brief on Ethyl 3-cyano-2-(difluoromethyl)-5-(trifluoromethyl)pyridine-6-carboxylate (CAS: 1805984-33-1)
Ethyl 3-cyano-2-(difluoromethyl)-5-(trifluoromethyl)pyridine-6-carboxylate (CAS: 1805984-33-1) is a fluorinated pyridine derivative that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential applications in drug discovery. This compound, characterized by its trifluoromethyl and difluoromethyl substituents, exhibits remarkable chemical stability and bioactivity, making it a promising candidate for the development of novel therapeutic agents.
Recent studies have focused on the synthesis and pharmacological evaluation of this compound, particularly its role as a key intermediate in the production of agrochemicals and pharmaceuticals. The presence of multiple fluorine atoms enhances its lipophilicity and metabolic stability, which are critical factors in drug design. Researchers have explored its utility in the synthesis of kinase inhibitors and other small-molecule therapeutics targeting various diseases, including cancer and inflammatory disorders.
One of the most notable applications of Ethyl 3-cyano-2-(difluoromethyl)-5-(trifluoromethyl)pyridine-6-carboxylate is its use in the development of PROTACs (Proteolysis Targeting Chimeras), a cutting-edge technology in targeted protein degradation. The compound's ability to serve as a versatile building block for bifunctional molecules has been demonstrated in several preclinical studies, highlighting its potential to revolutionize the treatment of previously undruggable targets.
In terms of synthetic methodology, recent advancements have optimized the production of this compound through palladium-catalyzed cross-coupling reactions and other modern synthetic techniques. These improvements have not only increased the yield and purity of the product but also reduced the environmental impact of its synthesis, aligning with the principles of green chemistry.
Pharmacokinetic studies have revealed that Ethyl 3-cyano-2-(difluoromethyl)-5-(trifluoromethyl)pyridine-6-carboxylate exhibits favorable absorption and distribution profiles, with minimal off-target effects. Its metabolic pathways have been extensively characterized, providing valuable insights for further structural modifications to enhance its therapeutic index. Additionally, its compatibility with various drug delivery systems, such as nanoparticles and liposomes, has been investigated to improve its bioavailability and targeting efficiency.
In conclusion, Ethyl 3-cyano-2-(difluoromethyl)-5-(trifluoromethyl)pyridine-6-carboxylate represents a versatile and highly valuable compound in the realm of chemical biology and drug discovery. Its unique chemical properties and broad applicability make it a focal point of ongoing research, with the potential to yield groundbreaking therapeutic agents in the near future. Further studies are warranted to fully exploit its capabilities and translate these findings into clinical applications.
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